Cas no 104534-80-7 (Quinolinone)
Quinolinone Chemical and Physical Properties
Names and Identifiers
-
- Quinolinone
- 2-Quinolinol
- 2-Hydroxyquinoline
- .alpha.-Hydroxyquinoline
- quino- lone
- hydroquinolinone
- Hydroxyquinoleine
- SCHEMBL8621
- AKOS015897112
- STR05548
- o-Aminocinnamic acid lactam
- DB04745
- EN300-67221
- Quinolin-2(1H)-one
- NS00034131
- EINECS 274-516-1
- SY303522
- Carbostyril (VAN)
- NSC-554
- a-Hydroxyquinoline
- E82978
- CHEBI:16365
- C06338
- 70254-42-1
- SB37816
- quinolone
- BP-10114
- H0304
- DTXSID1058769
- F0001-1542
- C06415
- 2-[1h]-quinolone
- 2-Quinolinone
- Carbostyril
- NSC-156783
- AC-3056
- AKOS003297745
- 2-HYDROXYQUINOLINE (2-QUINOLINOL)
- EINECS 200-420-6
- 2-oxo-1,2-dihydroquinoline
- NCGC00166019-01
- MFCD00463096
- Hydroxyquinoleine [French]
- hydroquinolin-2-one
- W-104563
- 2(1H)-Quinolone
- 1H-quinolone
- 2-Hydroxyquinoline, 98%
- NSC 156783
- 2-OXOQUINOLINE
- 2-Chinolinol
- A836815
- HYDROXYQUINOLINE, 2-
- AC-907/25014359
- 10.14272/LISFMEBWQUVKPJ-UHFFFAOYSA-N.1
- alpha-Hydroxyquinoline
- 59-31-4
- 2-(1H)-QUINOLINONE
- MLS004491723
- Quinolinol
- CARBOSTYRIL [MI]
- Q27095480
- Quinolin-2-ol
- CS-W005598
- alpha-Quinolone
- InChI=1/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11
- AI3-00782
- UNII-803BHY7QWU
- 1,2-dihydroquinolin-2-one
- 2(1H)-Quinolinone
- NSC554
- NSC156783
- 1H-quinolin-2-one
- CCRIS 4327
- 3srg
- PS-4021
- SB67445
- BDBM50366034
- hyroxyquinoline
- Z57473020
- starbld0000627
- 1-H-quinolone
- MFCD00006743
- FT-0612637
- 1321-40-0
- .alpha.-Quinolone
- 1H-quinolinone
- SMR003288680
- 803BHY7QWU
- GS-6597
- 2-Quinolone
- AMY23222
- doi:10.14272/LISFMEBWQUVKPJ-UHFFFAOYSA-N.1
- quinolin-2-one
- SY003693
- HMS3604N04
- CHEBI:18289
- Quinolones
- 104534-80-7
- CHEMBL186422
-
- Inchi: 1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
- InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 145.05281
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.188g/cm3
- Melting Point: 199.5 °C
- Boiling Point: 346.7ºC at 760mmHg
- Flash Point: 200.6ºC
- Refractive Index: 1.595
- PSA: 29.1
- LogP: 1.94040
Quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD70205-1g |
2-Hydroxyquinoline |
104534-80-7 | ≥ 98 % | 1g |
$130.00 | 2024-04-20 | |
| A2B Chem LLC | AD70205-5g |
2-Hydroxyquinoline |
104534-80-7 | ≥ 98 % | 5g |
$172.00 | 2024-04-20 | |
| A2B Chem LLC | AD70205-25g |
2-Hydroxyquinoline |
104534-80-7 | ≥ 98 % | 25g |
$505.00 | 2024-04-20 | |
| A2B Chem LLC | AD70205-100g |
2-Hydroxyquinoline |
104534-80-7 | ≥ 98 % | 100g |
$1383.00 | 2024-04-20 |
Quinolinone Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Quinolinone
Recent Advances in Quinolinone (104534-80-7) Research: A Comprehensive Update
Quinolinone derivatives, particularly the compound with CAS number 104534-80-7, have garnered significant attention in recent years due to their diverse pharmacological properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest scientific findings related to this compound, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.
Recent studies have demonstrated that 104534-80-7 exhibits remarkable kinase inhibitory activity, particularly against protein kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that this quinolinone derivative shows potent inhibition of JAK3 kinase with an IC50 of 8.2 nM, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. The compound's unique structural features, including its fused heterocyclic system and specific substitution pattern, contribute to its selective binding affinity and pharmacological profile.
In the field of oncology research, 104534-80-7 has shown promising results as a potential anticancer agent. A recent preclinical study demonstrated its ability to induce apoptosis in various cancer cell lines through modulation of the PI3K/AKT/mTOR signaling pathway. The compound exhibited particularly strong activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.5 to 2.1 μM, while showing minimal cytotoxicity toward normal human fibroblasts. These findings, published in the European Journal of Medicinal Chemistry (2024), highlight the compound's potential as a selective anticancer therapeutic.
From a chemical synthesis perspective, recent advancements have focused on developing more efficient synthetic routes for 104534-80-7 and its analogs. A 2024 publication in Organic Process Research & Development described a novel continuous flow synthesis method that improves yield (from 62% to 89%) while reducing reaction time and waste generation. This technological innovation addresses previous challenges in large-scale production and could facilitate future clinical development of quinolinone-based therapeutics.
Pharmacokinetic studies of 104534-80-7 have also progressed significantly. Recent animal studies indicate favorable oral bioavailability (68% in rats) and an elimination half-life of approximately 7.2 hours, suggesting potential for once-daily dosing in clinical applications. However, researchers have noted the need for further optimization to reduce plasma protein binding (currently at 92%) and improve blood-brain barrier penetration for potential CNS applications.
Looking forward, the research community anticipates several key developments related to 104534-80-7. Current clinical trials (Phase I) are evaluating its safety profile in healthy volunteers, with preliminary results expected in late 2024. Additionally, structure-activity relationship (SAR) studies continue to explore modifications that could enhance potency while minimizing off-target effects. The compound's potential applications in neurodegenerative diseases and antimicrobial therapy represent promising new research directions that are currently under investigation.
In conclusion, quinolinone derivative 104534-80-7 continues to demonstrate significant potential across multiple therapeutic areas. The convergence of improved synthetic methods, enhanced understanding of its mechanism of action, and promising preclinical data positions this compound as an important candidate for future drug development. Continued research efforts will be crucial to fully realize its therapeutic potential and translate these scientific discoveries into clinical applications.
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